7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane
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Overview
Description
7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes. This compound is characterized by the presence of a furan ring, a trifluoromethoxyphenyl group, and a sulfonyl group attached to a thiazepane ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane and a thiol compound. The reaction is usually carried out in the presence of a base, such as sodium hydride, under reflux conditions.
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Introduction of the Furan Ring: : The furan ring can be introduced through a nucleophilic substitution reaction. A furan derivative, such as furan-2-boronic acid, can be coupled with the thiazepane ring using a palladium-catalyzed Suzuki coupling reaction.
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Attachment of the Trifluoromethoxyphenyl Group: : The trifluoromethoxyphenyl group can be attached to the thiazepane ring through an electrophilic aromatic substitution reaction. This step typically involves the use of a trifluoromethoxybenzene derivative and a suitable electrophile, such as a sulfonyl chloride, in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halides, sulfonyl chlorides, and boronic acids are used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted thiazepane derivatives.
Scientific Research Applications
7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the furan ring and the trifluoromethoxyphenyl group allows the compound to form specific interactions with its targets, leading to changes in their function. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
7-(Furan-2-yl)-4-((4-methoxyphenyl)sulfonyl)-1,4-thiazepane: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
7-(Furan-2-yl)-4-((4-chlorophenyl)sulfonyl)-1,4-thiazepane: Similar structure but with a chloro group instead of a trifluoromethoxy group.
7-(Furan-2-yl)-4-((4-nitrophenyl)sulfonyl)-1,4-thiazepane: Similar structure but with a nitro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane imparts unique electronic and steric properties to the compound. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets. These properties make it distinct from other similar compounds and can influence its reactivity and biological activity.
Properties
IUPAC Name |
7-(furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4S2/c17-16(18,19)24-12-3-5-13(6-4-12)26(21,22)20-8-7-15(25-11-9-20)14-2-1-10-23-14/h1-6,10,15H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZERBDAGHDEWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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